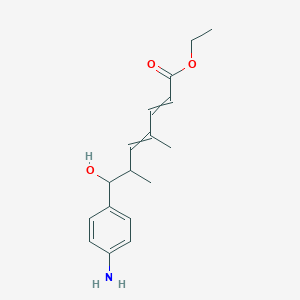
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds, as well as hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds that contain the necessary functional groups. Key steps may include:
Formation of the Carbon Backbone: This involves the construction of the icosa-4,16-dien-1,19-diyne skeleton through reactions such as alkyne coupling and olefin metathesis.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 3R and 18S positions is crucial. This may involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials with unique properties, such as high-strength polymers.
Wirkmechanismus
The mechanism of action of (3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol involves its interaction with various molecular targets. The compound’s hydroxyl groups and multiple bonds allow it to participate in a range of biochemical reactions. For example, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4E,16E,18S)-4,16-Eicosadiene-1,19-diyne-3,18-diol: Similar structure but different stereochemistry.
(3R,4E,16E,18R)-Icosa-4,16-diene-1,19-diyne-3,18-diol: Similar structure with different stereochemistry at the 18th position.
Uniqueness
(3R,4E,16E,18S)-icosa-4,16-dien-1,19-diyne-3,18-diol is unique due to its specific stereochemistry and the presence of both double and triple bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
9025-13-2 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
icosa-4,16-dien-1,19-diyne-3,18-diol |
InChI |
InChI=1S/C20H30O2/c1-3-19(21)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(22)4-2/h1-2,15-22H,5-14H2 |
InChI-Schlüssel |
JVVMUHJDTNMVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C=CCCCCCCCCCCC=CC(C#C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-3-amino-1-{2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-1,3-benzodiazole-5-carbonyl}piperidin-4-ol hydrochloride](/img/structure/B13399920.png)

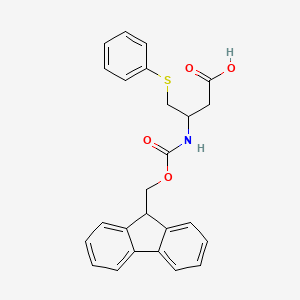
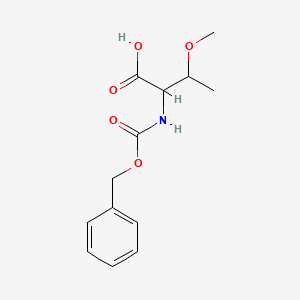
![(17-Acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl) 3-methylbutanoate](/img/structure/B13399933.png)
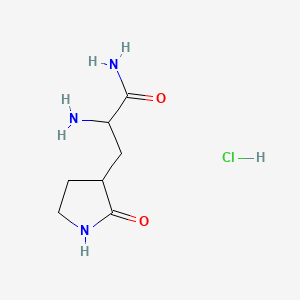

![Octahydro-2H-pyrido[1,2-a]pyrazine oxalate](/img/structure/B13399951.png)
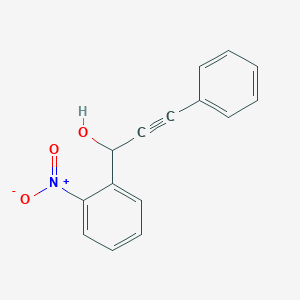
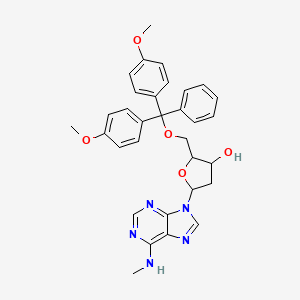
![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)
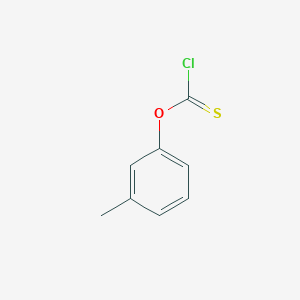
![1-[3,4-Dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13399993.png)
